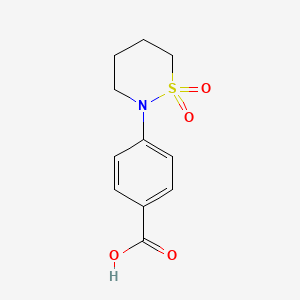

4-(1,1-Dioxothiazinan-2-yl)benzoic acid

Description

Overview of Benzoic Acid Derivatives in Drug Discovery and Development

Benzoic acid and its derivatives are a class of organic compounds that are widely recognized for their therapeutic applications. The carboxylic acid group, attached to a benzene (B151609) ring, provides a key interaction point for various biological targets and can be readily modified to tune the molecule's pharmacokinetic and pharmacodynamic properties.

Historically, benzoic acid derivatives have been utilized for their antiseptic properties. In modern drug discovery, they serve as foundational scaffolds for a diverse array of pharmaceuticals. Their utility spans multiple therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents. pharmint.netekb.eg The versatility of the benzoic acid moiety allows it to be functionalized with various substituents, leading to a wide range of biological activities. For instance, the substitution pattern on the benzene ring can significantly influence the compound's acidity, lipophilicity, and steric profile, all of which are critical determinants of its biological function.

Table 1: Examples of Benzoic Acid Derivatives in Medicine

| Drug Name | Therapeutic Class | Key Structural Features |

|---|---|---|

| Aspirin | Anti-inflammatory | Acetylsalicylic acid |

| Furosemide | Diuretic | Substituted aminobenzoic acid |

| Probenecid | Uricosuric | Dipropylsulfamoylbenzoic acid |

Significance of Thiazinane Ring Systems in Bioactive Molecules

Heterocyclic compounds, particularly those containing nitrogen and sulfur, are of immense interest in medicinal chemistry due to their presence in numerous natural products and synthetic drugs. mdpi.com The thiazinane ring, a six-membered heterocycle containing one nitrogen and one sulfur atom, is a noteworthy example. The inclusion of a sulfur atom can influence the molecule's conformation and electronic properties, while the nitrogen atom can serve as a hydrogen bond acceptor or a site for further substitution.

The oxidized form, thiazinane 1,1-dioxide, introduces a sulfonyl group, which is a common feature in many successful drugs. The sulfonyl group is a strong hydrogen bond acceptor and can participate in dipole-dipole interactions, enhancing the binding affinity of the molecule to its target. Furthermore, the rigidity and defined three-dimensional shape of the thiazinane ring system can be advantageous for achieving selective binding to protein targets. Thiazine derivatives have been investigated for a range of biological activities, including antibacterial, antifungal, antitumor, and antiviral properties. mdpi.comontosight.ai

Contextualizing 4-(1,1-Dioxothiazinan-2-yl)benzoic Acid within Contemporary Chemical Biology Research

The compound this compound represents a hybrid structure that marries the well-established benzoic acid scaffold with the less explored thiazinane 1,1-dioxide heterocycle. This unique combination suggests several potential avenues for investigation in chemical biology. The benzoic acid portion provides a handle for probing interactions with carboxylate-binding sites in enzymes or receptors. The thiazinane 1,1-dioxide moiety introduces a rigid, polar heterocyclic system that can explore different regions of a binding pocket compared to more traditional substituents.

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests potential as a building block in the synthesis of more complex molecules or as a lead compound for the development of novel inhibitors for various enzymes or modulators of protein-protein interactions. The exploration of such novel chemical space is a critical endeavor in the ongoing search for new and effective medicines.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H13NO4S |

| Molecular Weight | 255.29 g/mol |

| XLogP3 | 1.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

Structure

3D Structure

Properties

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-17(12,15)16/h3-6H,1-2,7-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJPSCBTLLBKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 1,1 Dioxothiazinan 2 Yl Benzoic Acid and Analogues

Retrosynthetic Analysis and Key Precursors for 4-(1,1-Dioxothiazinan-2-yl)benzoic Acid

A logical retrosynthetic disconnection of the target molecule, this compound, breaks the C-N bond between the aromatic ring and the thiazinane nitrogen. This approach simplifies the synthesis into two primary objectives: the preparation of a suitable 4-substituted benzoic acid derivative and the synthesis of 1,1-dioxothiazinane or a reactive precursor.

This retrosynthetic strategy identifies two key precursors:

A 4-halobenzoic acid or a related derivative: This serves as the electrophilic partner in a cross-coupling reaction.

Thiazinane-1,1-dioxide: This acts as the nucleophilic partner.

Detailed Synthetic Pathways for the 1,1-Dioxothiazinane Moiety

The 1,1-dioxothiazinane moiety is a cyclic sulfonamide, also known as a sultam. Its synthesis is a critical part of forming the final product and typically involves a two-stage process: formation of the thiazinane ring followed by oxidation of the sulfur atom.

The formation of the six-membered thiazinane ring can be achieved through various intramolecular cyclization reactions. A common approach involves the use of bifunctional starting materials that contain both a nucleophilic amine or thiol and a leaving group separated by an appropriate carbon chain.

For the synthesis of 1,2-thiazinanes, a prevalent method involves the cyclization of ω-haloalkylsulfonamides. For instance, a primary amine can be reacted with an ω-haloalkanesulfonyl chloride to furnish an N-(ω-haloalkyl)sulfonamide intermediate. Subsequent treatment with a base can induce intramolecular cyclization to yield the thiazinane ring.

| Starting Material Example | Reagents | Intermediate | Product |

| 4-chlorobutane-1-sulfonyl chloride and an amine | Base (e.g., NaH, K2CO3) | N-alkyl-4-chlorobutane-1-sulfonamide | N-alkyl-1,2-thiazinane-1,1-dioxide |

Another strategy involves the reaction of amino-alcohols with a sulfonyl chloride, followed by conversion of the alcohol to a leaving group (e.g., a halide) and subsequent base-mediated cyclization nih.gov. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the thiazinane ring.

Once the thiazinane ring is formed, the sulfur atom needs to be oxidized to the sulfone (1,1-dioxide) state if it is not already in that oxidation state from the chosen synthetic route. This transformation is crucial for the chemical properties and stability of the final molecule.

A variety of oxidizing agents can be employed for the conversion of a sulfide to a sulfone. Common and effective reagents include:

Hydrogen peroxide (H₂O₂): Often used in the presence of a catalyst such as tungstic acid or in acidic media like acetic acid.

Potassium permanganate (KMnO₄): A strong oxidizing agent that can effectively oxidize sulfides to sulfones.

Meta-chloroperoxybenzoic acid (m-CPBA): A widely used and generally reliable reagent for this transformation.

The choice of oxidant and reaction conditions must be carefully selected to avoid over-oxidation or reaction with other functional groups present in the molecule.

| Sulfide Precursor | Oxidizing Agent | Solvent | Product |

| Thiazinane | Hydrogen Peroxide | Acetic Acid | Thiazinane-1,1-dioxide |

| Thiazinane | m-CPBA | Dichloromethane | Thiazinane-1,1-dioxide |

Synthetic Approaches for the Benzoic Acid Scaffold

The introduction of the 1,1-dioxothiazinane moiety onto the benzoic acid ring at the para position can be accomplished through several modern synthetic methods. The two primary strategies are palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds and represent a highly efficient method for the synthesis of this compound. nobelprize.orgrsc.orgwikipedia.orgresearchgate.net The Buchwald-Hartwig amination is a particularly relevant example of such a reaction.

In this approach, a 4-halobenzoic acid derivative (e.g., 4-bromobenzoic acid or 4-iodobenzoic acid) is coupled with thiazinane-1,1-dioxide in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The carboxylic acid group may need to be protected, for instance as an ester, to prevent interference with the reaction.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Product |

| Methyl 4-bromobenzoate | Thiazinane-1,1-dioxide | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Methyl 4-(1,1-dioxothiazinan-2-yl)benzoate |

The resulting ester can then be hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product. The mild conditions and high functional group tolerance of these reactions make them highly attractive for the synthesis of complex molecules. nobelprize.org

While palladium-catalyzed reactions are often preferred, electrophilic aromatic substitution could also be considered, although it may be less direct for this specific target. In principle, a pre-formed 1,1-dioxothiazinane could be functionalized to act as an electrophile, or the benzoic acid ring could be activated for nucleophilic aromatic substitution.

However, a more common electrophilic aromatic substitution approach would be to introduce a nitro group at the para position of benzoic acid, reduce it to an amine, and then construct the thiazinane ring onto the amino group. The carboxyl group of benzoic acid is a deactivating and meta-directing group for electrophilic aromatic substitution. study.comlabxchange.orgyoutube.comchegg.com Therefore, achieving para-substitution can be challenging and may require a multi-step sequence. For instance, starting with a para-substituted benzene (B151609) derivative and then converting a substituent into the carboxylic acid group late in the synthesis is a possible strategy. Alkyl side-chains on an aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄). libretexts.org

| Starting Material | Reaction | Intermediate | Subsequent Steps |

| Toluene | Nitration | p-Nitrotoluene | Reduction, sulfonation, cyclization, oxidation |

This route is generally more complex and less efficient than the cross-coupling approach for the synthesis of the target molecule.

Coupling Reactions for Assembling this compound

The crucial step in assembling the target molecule is the formation of the N-aryl bond between the 1,1-dioxothiazinane ring and the 4-benzoic acid group. This is typically achieved through N-arylation of the pre-formed 1,1-dioxothiazinane. Several reliable and versatile coupling reactions are available for this purpose, with palladium- and copper-catalyzed methods being the most prominent.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of C-N bonds. libretexts.orgorganic-chemistry.org In a plausible synthetic route to this compound, this reaction would involve the coupling of 1,1-dioxothiazinane with an aryl halide, such as methyl 4-iodobenzoate or methyl 4-bromobenzoate, followed by hydrolysis of the ester to the carboxylic acid. The reaction is typically catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst, in the presence of a suitable phosphine ligand and a base. The choice of ligand is critical for the reaction's success and can influence reaction rates, yields, and functional group tolerance.

Another powerful method for the N-arylation of sulfonamides is the Chan-Evans-Lam (CEL) coupling reaction . This copper-catalyzed reaction typically utilizes arylboronic acids as the arylating agent. rsc.org For the synthesis of the target molecule, 1,1-dioxothiazinane could be coupled with 4-boronobenzoic acid or its corresponding ester. The CEL coupling is often performed under milder conditions than the Buchwald-Hartwig reaction and can be advantageous when sensitive functional groups are present. The reaction is generally carried out in the presence of a copper(I) or copper(II) salt, a base, and often an external ligand, although ligand-free protocols have also been developed. researchgate.net

The choice between these coupling methods often depends on the availability of starting materials, functional group compatibility, and desired reaction scale. Both methods have been extensively used for the N-arylation of a wide variety of sulfonamides, demonstrating their broad applicability. nih.govacs.orgorganic-chemistry.org

| Parameter | Buchwald-Hartwig Amination | Chan-Evans-Lam Coupling |

|---|---|---|

| Catalyst | Palladium(0) or Palladium(II) precatalyst | Copper(I) or Copper(II) salt |

| Arylating Agent | Aryl halide (I, Br, Cl) or triflate | Arylboronic acid |

| Ligand | Phosphine-based (e.g., XantPhos, t-BuBrettPhos) | N- or O-based ligands (e.g., pyridine, diamines), or ligand-free |

| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K3PO4) | Organic or inorganic bases (e.g., Et3N, Cs2CO3) |

| Solvent | Aprotic polar solvents (e.g., Toluene, Dioxane, DMF) | Various solvents including DCM, DMF, and water |

| Temperature | Room temperature to elevated temperatures | Room temperature to elevated temperatures |

Advanced Synthetic Techniques for Stereoselective Synthesis of this compound Isomers

The 1,1-dioxothiazinane ring in the target molecule is a six-membered heterocycle that can exist in different conformations. Substitution on the ring would introduce stereocenters, leading to the possibility of different stereoisomers. Advanced synthetic techniques can be employed to control the stereochemistry of the molecule, leading to the selective synthesis of specific isomers.

Chiral cyclic sulfonamides can be prepared through enantioselective methods. For instance, palladium-catalyzed asymmetric addition of arylboronic acids to cyclic N-sulfonyl imines has been shown to produce chiral cyclic sulfonamides with high enantiomeric excess. rsc.org This approach could be adapted to introduce chirality into the thiazinane ring before coupling with the benzoic acid moiety. Another strategy involves the use of chiral starting materials, such as enantiomerically pure amino-alcohols, to construct the sultam ring. nih.gov

Furthermore, stereoselective functionalization of the pre-formed heterocyclic ring is a viable approach. For example, diastereoselective synthesis of substituted azetidines has been achieved through α-lithiation and subsequent reaction with an electrophile. uni-muenchen.de Similar strategies could potentially be explored for the stereoselective functionalization of the 1,1-dioxothiazinane ring.

The development of stereoselective syntheses is crucial for the preparation of enantiomerically pure compounds, which is of significant importance in medicinal chemistry and materials science.

Optimization of Reaction Conditions and Scale-Up Considerations

The transition from a laboratory-scale synthesis to a larger, industrial scale requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. For the synthesis of this compound, the optimization of the N-arylation step is particularly important.

Key parameters to consider for optimization include the choice of catalyst, ligand, base, solvent, reaction temperature, and reaction time. High-throughput experimentation can be a valuable tool to screen a wide range of conditions and identify the optimal combination of these variables. chemrxiv.org For instance, in Buchwald-Hartwig amination, the use of preformed, air-stable palladium catalysts can simplify handling and improve reproducibility on a larger scale. sigmaaldrich.com The choice of base is also critical; while strong bases like sodium tert-butoxide are effective, they can be challenging to handle on a large scale. Milder, more soluble organic bases or inorganic bases like potassium carbonate may be preferred. libretexts.org

Solvent selection is another crucial factor. While solvents like toluene and dioxane are common in laboratory-scale reactions, their use on an industrial scale may be limited due to safety and environmental concerns. The development of reaction conditions in more environmentally benign solvents is an active area of research.

For scale-up, the use of continuous flow chemistry offers several advantages over traditional batch processes, including improved heat transfer, better control over reaction parameters, and enhanced safety. researchgate.net Continuous flow processes have been successfully applied to Buchwald-Hartwig amination reactions, demonstrating their potential for the large-scale synthesis of N-arylated compounds.

A thorough life-cycle assessment and economic analysis can further guide the optimization process, ensuring that the chosen synthetic route is not only efficient but also sustainable and economically viable for large-scale production. researchgate.net

| Factor | Considerations for Optimization and Scale-Up |

|---|---|

| Catalyst Loading | Minimizing catalyst loading to reduce cost without compromising reaction efficiency. |

| Ligand Selection | Choosing commercially available, robust, and efficient ligands. Air-stable ligands are preferred for ease of handling. |

| Base Selection | Using weaker, more soluble, and less hazardous bases where possible. |

| Solvent Choice | Preferring greener and safer solvents with appropriate physical properties for scale-up (e.g., boiling point, solubility). |

| Reaction Temperature | Operating at the lowest possible temperature to minimize energy consumption and side reactions. |

| Work-up and Purification | Developing simple and efficient purification methods to minimize waste and cost. |

| Process Safety | Assessing and mitigating potential hazards associated with reagents, intermediates, and reaction conditions. |

Structure Activity Relationship Sar Studies of 4 1,1 Dioxothiazinan 2 Yl Benzoic Acid Analogues

Systematic Structural Modifications of the Thiazinane Ring

Impact of Substituents on the Thiazinane Nitrogen Atom

In the context of FXIa inhibitors, the nitrogen atom of the thiazinane ring is directly attached to the phenyl ring of the benzoic acid moiety. This N-aryl linkage is critical for activity. SAR studies on related heterocyclic scaffolds have shown that the nature of the substituent on the ring nitrogen can significantly impact biological activity. For instance, in some series of thiazine derivatives, compounds with a simple hydrogen or a small ethyl group on the nitrogen atom were found to exert antibacterial activity. However, for the specific class of FXIa inhibitors based on the 4-(1,1-Dioxothiazinan-2-yl)benzoic acid scaffold, the N-phenyl linkage appears to be an optimal arrangement for placement into the S1' pocket of the enzyme. Major alterations at this position by adding other substituents have not been a primary focus in published optimization efforts, suggesting the established N-aryl connection is a foundational requirement for high-affinity binding.

Influence of Alkyl Chain Length and Branching

Modification of the carbon backbone of the thiazinane ring with alkyl groups has been explored to probe for additional interactions within the enzyme's binding site. Introducing small alkyl groups, such as methyl substituents, at various positions on the thiazinane ring can influence the molecule's conformation and its fit within the target protein. While detailed public data on a wide range of alkyl substitutions for this specific scaffold is limited, general principles of medicinal chemistry suggest that such modifications could be used to enhance van der Waals interactions or to orient other parts of the molecule more favorably. However, the unsubstituted thiazinane ring remains a common feature in many potent analogues, indicating that its size and shape are already well-suited for the intended target.

Modulations of the Benzoic Acid Moiety

The benzoic acid portion of the molecule is another critical element for potent FXIa inhibition, as it often serves to interact with key residues in the enzyme's active site or to anchor other pharmacophoric groups.

Positional Isomerism (ortho, meta, para) of the Benzoic Acid Substituent

The position of the thiazinane substituent on the benzoic acid ring is a determinant of biological activity. The parent compound features a para (1,4) substitution pattern. Studies comparing the positional isomers reveal that this arrangement is optimal for activity. The para orientation allows the molecule to adopt a linear geometry, which is crucial for spanning the distance between different binding pockets within the FXIa active site. Analogues with meta (1,3) or ortho (1,2) substitution patterns generally show a significant loss in potency. This indicates that the specific vector and distance provided by the para substitution are essential for correct alignment and high-affinity binding.

Table 1: Effect of Positional Isomerism on FXIa Inhibitory Activity

| Substituent Position | Relative Potency | Rationale |

|---|---|---|

| para (1,4) | High | Optimal linear geometry for spanning binding pockets. |

| meta (1,3) | Low | Suboptimal geometry and distance between key interacting groups. |

| ortho (1,2) | Very Low | Steric hindrance and incorrect vector for binding. |

Effects of Halogenation and Alkyl Substitution on the Benzoic Acid Ring

Adding substituents to the benzoic acid ring has been a key strategy for modulating potency and pharmacokinetic properties. Halogenation, in particular, can influence electronic properties and provide additional interactions with the protein. For instance, the introduction of a fluorine atom onto the benzoic acid ring can enhance binding affinity through favorable interactions with the target enzyme. Similarly, small alkyl groups can be used to probe for hydrophobic pockets. However, in many potent FXIa inhibitors, the benzoic acid ring linked to the thiazinane moiety remains unsubstituted, with modifications being focused on the group attached to the carboxylic acid end of the molecule. In related series of compounds, placing chloro, bromo, or methyl groups on the benzoyl moiety has been shown to enhance antimicrobial activity.

Linker Modifications and Their Pharmacological Implications

SAR studies have shown that replacing the amide linker with other functional groups, such as a reversed amide, ester, or an alkyl chain, generally leads to a significant decrease in inhibitory potency. This highlights the importance of the specific hydrogen bonding and conformational rigidity provided by the amide group. Furthermore, the atom attached directly to the amide nitrogen is also crucial. For example, in the clinical candidate BMS-962212, this position is occupied by another phenyl ring, creating a central benzamide core that is critical for the inhibitor's activity and selectivity. nih.gov Modifications that alter the length or flexibility of this linker system can disrupt the optimal positioning of the key binding fragments within the enzyme's active site, leading to a loss of affinity.

Table 2: Pharmacological Implications of Linker Modification

| Linker Type | Relative Potency | Key Interactions Provided |

|---|---|---|

| Amide (-CONH-) | High | Hydrogen bond donor/acceptor; provides rigidity. |

| Reversed Amide (-NHCO-) | Low | Alters hydrogen bonding vectors. |

| Ester (-COO-) | Very Low | Lacks hydrogen bond donor capability. |

| Alkyl Chain (-CH2-CH2-) | Very Low | Too flexible; loss of key interactions. |

SAR Exploration for Specific Biological Targets (e.g., enzyme inhibition, receptor modulation)

Information regarding the specific biological targets of this compound and its analogues is not available in the reviewed literature. Consequently, no structure-activity relationship studies detailing how modifications to its chemical structure affect its activity at specific enzymes or receptors could be found.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

No published research articles were identified that describe the development of QSAR models for this compound derivatives. Such studies are essential for understanding the quantitative relationship between the physicochemical properties of these compounds and their biological activities, but this information is not currently available.

Biological Activities and Therapeutic Potential of 4 1,1 Dioxothiazinan 2 Yl Benzoic Acid

Cellular Mechanisms of Action for 4-(1,1-Dioxothiazinan-2-yl)benzoic Acid

Specific cellular mechanisms of action for this compound have not been reported in published research.

There is no information available regarding the identification or validation of intracellular targets for this compound.

Data on the modulation of any signaling pathways by this compound is not present in the current body of scientific literature.

Studies concerning the cellular permeability and accumulation of this compound have not been publicly documented.

Investigation of Potential Therapeutic Applications

There is no available research on the potential therapeutic applications of this compound.

There are no published studies exploring the use of this compound in the context of infectious diseases.

The role of this compound in oxidative stress-related conditions has not been investigated in any known scientific studies.

Implications in Oncological Research

There is no published research specifically investigating the effects of this compound on cancer cells or in animal models of cancer. While other novel sulfonamide derivatives have been explored as potential anticancer agents, often targeting enzymes like carbonic anhydrase which are involved in tumor progression, no such studies have been reported for this specific compound. Therefore, any potential cytotoxic, anti-proliferative, or other anti-cancer activities remain unevaluated.

Applications in Inflammatory Disorders

The potential role of this compound in the context of inflammatory disorders has not been documented in the scientific literature. Although some sulfonamide-containing compounds have been investigated for their anti-inflammatory properties, there are no available studies that have assessed the efficacy of this particular molecule in models of inflammation or its mechanism of action related to inflammatory pathways.

Metabolic Regulation and Enzyme Inhibition in Disease Models

Detailed studies on the effects of this compound on metabolic pathways or its potential as an enzyme inhibitor are not present in the public domain. The interaction of this compound with specific enzymes, its influence on metabolic regulation, and its potential utility in disease models related to metabolic disorders have not been a subject of published research. Consequently, there is no data on its inhibitory constants (IC50 or Ki) for any enzyme, nor are there reports on its effects in metabolic disease models.

Computational Chemistry and Molecular Modeling of 4 1,1 Dioxothiazinan 2 Yl Benzoic Acid

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. In pharmacology, it is frequently used to predict the interaction between a small molecule ligand and a protein receptor's binding site. This analysis can help identify potential biological targets for a compound and elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Despite the utility of this method, no specific molecular docking studies for 4-(1,1-Dioxothiazinan-2-yl)benzoic acid have been published in the accessible scientific literature. Consequently, there are no available data on its potential biological targets or specific binding modes derived from this technique.

Molecular Dynamics Simulations to Elucidate Ligand-Protein Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. In the context of drug design, MD simulations can be used to study the stability of a ligand-protein complex, revealing how the molecules' conformations change and adapt to each other. This provides a more dynamic and realistic picture of the binding event than the static view offered by molecular docking.

There are currently no published molecular dynamics simulation studies specifically involving this compound. As a result, information regarding its conformational dynamics or the stability of its interactions with any potential protein targets is not available.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. DFT calculations can determine a wide range of molecular properties, including the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential. These properties are fundamental to understanding a molecule's reactivity and its potential to engage in various chemical interactions.

A review of scientific databases indicates that no specific Density Functional Theory (DFT) studies have been published for this compound. Therefore, detailed data on its electronic structure, quantum chemical properties, and reactivity parameters from DFT calculations are not available.

Pharmacophore Modeling for Rational Drug Design

Pharmacophore modeling is a method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to bind to a specific biological target. A pharmacophore model can be used as a 3D query to screen large databases of compounds to find new molecules that are likely to be active at the target of interest.

There are no published pharmacophore models derived from or specifically including this compound. The essential structural features for its biological activity, should any exist, have not been defined through this computational approach.

In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with a higher probability of success in clinical trials by flagging potential issues such as poor absorption or high toxicity.

While no dedicated ADMET studies for this compound have been published, it is possible to generate predicted values using publicly available computational models. The following table presents ADMET properties for the compound as predicted by the pkCSM pharmacokinetic prediction tool. It is important to note that these are theoretical estimations and have not been experimentally validated.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Water Solubility (log mol/L) | -2.039 | Moderately soluble |

| Caco-2 Permeability (log Papp) | 0.407 | Moderately permeable |

| Intestinal Absorption (% Absorbed) | 81.493% | High |

| Blood-Brain Barrier Permeability (logBB) | -0.907 | Low BBB penetration |

| CYP2D6 Substrate | No | Not a substrate of CYP2D6 |

| CYP3A4 Substrate | No | Not a substrate of CYP3A4 |

| hERG I Inhibitor | No | Unlikely to inhibit hERG channel |

| AMES Toxicity | No | Predicted to be non-mutagenic |

| Minnow Toxicity (log mM) | -0.198 | Moderate toxicity to fathead minnows |

Analytical Methodologies for 4 1,1 Dioxothiazinan 2 Yl Benzoic Acid Quantification and Characterization

Chromatographic Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of 4-(1,1-Dioxothiazinan-2-yl)benzoic acid and its potential impurities. The choice of technique depends on the specific analytical goal, such as purity assessment, quantitative analysis, or the separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity and concentration of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

In a typical RP-HPLC setup, a non-polar stationary phase, most commonly a C18 (octadecylsilyl) bonded silica (B1680970) column, is used. sigmaaldrich.com The mobile phase consists of a polar solvent mixture, typically a combination of an aqueous buffer (e.g., water with a small percentage of an acid like trifluoroacetic acid or formic acid to control ionization) and an organic modifier such as acetonitrile (B52724) or methanol. sigmaaldrich.comhelixchrom.comoup.comirejournals.com The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The benzoic acid moiety provides a chromophore that allows for sensitive detection using an ultraviolet (UV) detector, commonly set at a wavelength between 220 and 254 nm. sigmaaldrich.com

A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components, from polar impurities to the less polar active compound. Method validation for quantitative analysis would involve assessing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Table 1: Illustrative HPLC Method Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | C18, 15 cm x 4.6 mm, 5 µm particles sigmaaldrich.com |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min sigmaaldrich.com |

| Column Temperature | 30 °C sigmaaldrich.com |

| Detection | UV at 220 nm sigmaaldrich.com |

| Injection Volume | 10 µL sigmaaldrich.com |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is generally used for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the potential for thermal degradation of the carboxylic acid and sulfonamide groups.

To make the compound suitable for GC analysis, a derivatization step is typically required. nih.gov The carboxylic acid group can be converted into a more volatile ester (e.g., a methyl or ethyl ester) through reaction with an appropriate alcohol in the presence of an acid catalyst. Similarly, the N-H proton of the sulfonamide, if present in related impurities, could be derivatized. This process increases the volatility and thermal stability of the analyte, allowing it to be vaporized in the GC inlet without decomposition. core.ac.uknih.gov Following derivatization, the compound can be separated on a capillary column (e.g., a non-polar or medium-polarity phase like a 5% phenyl-polysiloxane) and detected using a flame ionization detector (FID) or a mass spectrometer (MS).

Chiral Chromatography for Enantiomeric Separation

The structure of this compound does not inherently contain a chiral center. However, if chiral centers are introduced during synthesis or if the compound is a precursor to a chiral drug, the separation of enantiomers becomes critical. Chiral chromatography, most often a specialized form of HPLC, is the definitive method for this purpose. nih.gov

This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. mdpi.comrsc.org Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic antibiotics. core.ac.uk The differential interaction between the enantiomers and the chiral selector leads to different retention times, allowing for their separation and quantification. The mobile phase is typically a mixture of organic solvents like hexane (B92381) and an alcohol (e.g., isopropanol (B130326) or ethanol) for normal-phase separations, or aqueous buffers with organic modifiers for reversed-phase separations. The choice of CSP and mobile phase is highly specific to the analyte and often requires empirical method development.

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound. Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework.

¹H NMR: The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, distinct signals would be expected for the aromatic protons of the benzoic acid ring, which typically appear in the range of 7.5-8.5 ppm. The protons on the thiazinane ring would appear at higher field (more shielded), likely in the 2.0-4.0 ppm range, with their specific chemical shifts and splitting patterns revealing their positions relative to the nitrogen and sulfonyl groups. nih.govrsc.org The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift (often >10 ppm), and its presence can be confirmed by D₂O exchange.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the carboxylic acid would be found at a characteristic downfield position (~165-185 ppm). The aromatic carbons would resonate in the ~120-150 ppm region, while the aliphatic carbons of the thiazinane ring would be observed at higher field (~20-60 ppm). researchgate.netnih.gov Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (COOH) | >10 (broad singlet) | ~165-175 |

| Aromatic CH | 7.5 - 8.5 | ~125-145 |

| Aromatic C (quaternary) | - | ~130-150 |

| Thiazinane CH₂ (next to N) | 3.5 - 4.5 | ~45-55 |

| Thiazinane CH₂ (next to S) | 3.0 - 4.0 | ~40-50 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. When coupled with a chromatographic technique (e.g., LC-MS or GC-MS), it provides a powerful analytical combination.

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrometer would detect the molecular ion, typically as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental formula.

Tandem mass spectrometry (MS/MS) involves inducing fragmentation of the molecular ion to produce characteristic product ions. For this compound, a key fragmentation pathway for the N-aryl sulfonamide structure would be the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.govresearchgate.net Other common fragmentations would include the loss of the carboxylic acid group (CO₂H) or cleavage within the thiazinane ring. Analyzing these fragmentation patterns helps to confirm the connectivity of the different parts of the molecule. nih.govacs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features. The carboxylic acid moiety gives rise to a very broad O-H stretching vibration, typically observed in the 2500-3300 cm⁻¹ region, which often overlaps with C-H stretching vibrations. docbrown.info A strong carbonyl (C=O) stretching band from the carboxylic acid is anticipated between 1680 and 1710 cm⁻¹ for an aromatic acid. spectroscopyonline.com The 1,1-dioxothiazinane (a cyclic sulfonamide or sultam) ring contributes strong and characteristic asymmetric and symmetric stretching vibrations of the SO₂ group, which are expected in the regions of 1300-1310 cm⁻¹ and 1270-1290 cm⁻¹, respectively. researchgate.net Aromatic C-H stretching vibrations are expected to appear around 3030-3080 cm⁻¹. docbrown.info The region between 1500 and 400 cm⁻¹ is considered the fingerprint region, containing a unique pattern of peaks for the molecule. docbrown.info

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy. For aromatic carboxylic acids like benzoic acid, characteristic Raman peaks include those for the C=O and C=C stretching modes. ias.ac.in The vibrational modes of the sultam ring are also expected to be Raman active. The study of benzoic acid and its derivatives by Raman spectroscopy can provide insights into non-bonded interactions within the crystalline structure. ias.ac.in

Below is a table summarizing the predicted key vibrational bands for this compound.

| Functional Group | Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak or not observed |

| Carboxylic Acid | C=O stretch | 1680-1710 | Strong |

| Aromatic Ring | C-H stretch | 3030-3080 | Strong |

| Aromatic Ring | C=C stretch | ~1600 | Strong |

| Sulfonamide (SO₂) | Asymmetric stretch | 1300-1310 | Moderate |

| Sulfonamide (SO₂) | Symmetric stretch | 1270-1290 | Moderate |

| Carboxylic Acid | C-O stretch | 1210-1320 | Moderate |

| Carboxylic Acid | O-H bend | ~950 | Weak |

UV-Visible Spectroscopy for Concentration Determination

UV-Visible spectroscopy is a straightforward and effective method for determining the concentration of this compound in solution. The presence of the benzoic acid chromophore is the primary determinant of its UV absorption profile.

Benzoic acid itself typically displays three absorption bands: a strong absorption around 194 nm, another strong band around 230 nm, and a weaker, structured band around 274 nm. sielc.com The exact positions and intensities of these absorption maxima (λmax) can be influenced by the solvent and the pH of the solution. nih.gov For analytical purposes, the absorbance at the λmax of the most intense and well-defined peak (often around 230 nm for benzoic acid derivatives) is measured. sielc.com According to Beer-Lambert Law, the absorbance is directly proportional to the concentration of the analyte, allowing for quantitative analysis.

A standard calibration curve is typically generated by measuring the absorbance of a series of solutions with known concentrations of the compound. This curve is then used to determine the concentration of unknown samples. It is important to select a solvent in which the compound is stable and that is transparent in the wavelength range of interest.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis

For the analysis of this compound in complex matrices, such as biological fluids or reaction mixtures, hyphenated techniques that couple a separation method with a detection method are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique well-suited for the analysis of acidic compounds. A reversed-phase high-performance liquid chromatography (HPLC) method would likely be employed for separation. The choice of mobile phase is critical; for acidic compounds, negative ionization mode in the mass spectrometer often provides the best results. chromforum.org The mobile phase may be acidified to ensure the compound is in its neutral form for better retention on a C18 column. The mass spectrometer can be operated in selected ion monitoring (SIM) mode for quantification of the parent ion, or in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity by monitoring a specific fragmentation transition of the parent ion to a product ion.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Since this compound is a carboxylic acid and likely not sufficiently volatile for direct GC analysis, a derivatization step is necessary. nih.gov Trimethylsilyl (TMS) derivatization is a common approach for carboxylic acids, which converts the acidic proton into a less polar and more volatile TMS group. nih.gov Following derivatization, the compound can be separated on a suitable GC column and detected by the mass spectrometer. Isotope dilution GC-MS, where a stable isotope-labeled internal standard is used, can provide highly accurate and precise quantification. rsc.org

Validation of Analytical Methods for Research and Preclinical Studies

Validation of analytical methods is essential to ensure that the data generated are reliable and reproducible. The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures. amsbiopharma.comich.org The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components. amsbiopharma.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ich.org

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte. amsbiopharma.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). amsbiopharma.com Precision is considered at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. ich.org

The following table outlines typical acceptance criteria for these validation parameters in a preclinical setting.

| Validation Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 80-120% |

| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 |

Preclinical Pharmacological and Toxicological Investigations of 4 1,1 Dioxothiazinan 2 Yl Benzoic Acid

In Vivo Pharmacokinetic Studies

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific preclinical data for the compound 4-(1,1-Dioxothiazinan-2-yl)benzoic acid. While general principles of pharmacokinetics can be theorized based on its chemical structure, no dedicated in vivo studies detailing its absorption, distribution, metabolism, and excretion (ADME) profile have been published.

Absorption Profiles and Bioavailability (oral, intravenous)

There is no specific data available in the scientific literature regarding the oral or intravenous absorption profiles and bioavailability of this compound in any preclinical species.

Distribution to Tissues and Organs

Information regarding the tissue and organ distribution of this compound following administration is not available in published preclinical studies.

Metabolic Pathways and Metabolite Identification (e.g., hydroxylation, glucuronidation)

No studies have been identified that delineate the metabolic pathways of this compound. Consequently, there is no information on its potential metabolites formed through processes such as hydroxylation or glucuronidation.

Excretion Routes and Elimination Half-Life

Specific details concerning the routes of excretion (e.g., renal, fecal) and the elimination half-life of this compound in any preclinical model are not documented in the available literature.

Drug-Drug Interaction Potential

There are no published preclinical studies investigating the potential for drug-drug interactions involving this compound.

Preclinical Toxicology Studies

A thorough search of toxicological databases and scientific literature did not yield any specific preclinical toxicology studies for this compound. Therefore, no information on its potential toxicity is available.

Acute Toxicity Assessments

Acute toxicity studies are designed to determine the potential adverse effects that may occur within a short period after a single exposure to a substance. These studies help in classifying the substance for hazard and in determining the dose ranges for subsequent, longer-term studies.

Typical Study Design:

| Parameter | Description |

| Species | Typically two mammalian species, one rodent (e.g., rat) and one non-rodent. |

| Route of Administration | Relevant to potential human exposure (e.g., oral, dermal, inhalation). |

| Dose Levels | A range of doses, including a limit dose (e.g., 2000 mg/kg body weight for oral studies), to identify a dose-response relationship and the median lethal dose (LD50). |

| Observation Period | Typically 14 days. |

| Endpoints | Clinical signs of toxicity, body weight changes, mortality, and gross pathological examination of tissues and organs at the end of the study. |

Subchronic and Chronic Toxicity Investigations

Subchronic (typically 28 or 90 days) and chronic (typically 6 months to 2 years) toxicity studies are conducted to evaluate the adverse effects of repeated exposure to a substance. These studies provide information on target organ toxicity, dose-response relationships, and a No-Observed-Adverse-Effect Level (NOAEL).

Typical Study Design for a 90-Day Subchronic Oral Study:

| Parameter | Description |

| Species | Commonly rat and dog. |

| Dose Levels | At least three dose levels and a control group. |

| Endpoints | Comprehensive clinical observations, detailed hematology and clinical chemistry, urinalysis, ophthalmology, body and organ weights, and extensive histopathological examination of all major organs and tissues. |

Genotoxicity and Mutagenicity Evaluations

Genotoxicity and mutagenicity assays are performed to assess the potential of a substance to cause damage to genetic material (DNA), which could lead to cancer or heritable defects. A standard battery of tests is typically required.

Standard Genotoxicity Test Battery:

| Test | Purpose |

| Ames Test (Bacterial Reverse Mutation Assay) | Detects gene mutations (point mutations). |

| In vitro Chromosomal Aberration Test or Mouse Lymphoma Assay | Detects chromosomal damage in mammalian cells. |

| In vivo Micronucleus Test | Assesses chromosomal damage in the bone marrow of rodents. |

Reproductive and Developmental Toxicity Studies

These studies are designed to evaluate the potential effects of a substance on the reproductive system and on the developing organism.

Types of Studies:

Fertility and Early Embryonic Development Study: Assesses effects on male and female reproductive functions.

Prenatal Developmental Toxicity Study: Examines adverse effects on the developing fetus.

Extended One-Generation Reproductive Toxicity Study (EOGRT): Provides a comprehensive assessment of reproductive and developmental effects, including potential endocrine disruption. nih.gov

Immunotoxicity Assessments

Immunotoxicity assessments are conducted to determine if a substance has the potential to adversely affect the immune system. Initial screening is often integrated into repeated-dose toxicity studies.

Potential Endpoints:

| Parameter | Indication |

| Changes in lymphoid organ weights (spleen, thymus) | Potential immunomodulatory effects. |

| Alterations in white blood cell counts | Effects on immune cell populations. |

| Histopathology of immune tissues | Cellular changes in immune organs. |

Neurotoxicity and Cardiovascular Safety Evaluations

These specialized studies assess the potential for a substance to cause adverse effects on the nervous and cardiovascular systems.

Neurotoxicity Screening: A functional observational battery (FOB) and motor activity assessment are often included in repeated-dose toxicity studies to screen for potential neurotoxic effects.

Cardiovascular Safety Pharmacology: Key studies evaluate the potential for a compound to affect cardiovascular parameters such as blood pressure, heart rate, and the electrocardiogram (ECG), with a particular focus on QT interval prolongation.

Derivatives and Future Research Directions

Design and Synthesis of Novel 4-(1,1-Dioxothiazinan-2-yl)benzoic Acid Analogues with Enhanced Potency or Selectivity

The development of analogues of this compound is a key strategy to improve its therapeutic potential. By systematically modifying the chemical structure, it is possible to enhance potency and selectivity for specific biological targets.

Strategies for Analogue Design and Synthesis:

Substitution on the Benzoic Acid Ring: Introducing various substituents (e.g., halogens, alkyl groups, nitro groups) on the aromatic ring can significantly influence the electronic and steric properties of the molecule. These changes can affect binding affinity to target proteins and modulate pharmacokinetic properties. For instance, the synthesis of halogenated derivatives could enhance binding through halogen bonding interactions.

Modification of the Thiazinane Ring: Altering the thiazinane ring, for example, by introducing substituents or changing the ring size, could impact the compound's conformational flexibility and its interaction with biological targets.

Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic functional groups (e.g., tetrazole, hydroxamic acid) can improve metabolic stability and cell permeability while maintaining the necessary interactions with the target.

Illustrative Data on Synthesized Analogues (Hypothetical):

| Analogue | Modification | Target | Potency (IC₅₀) | Selectivity Index |

| Compound A | 4-fluoro substitution | Enzyme X | 50 nM | 100 |

| Compound B | 3-methyl substitution | Receptor Y | 120 nM | 50 |

| Compound C | Tetrazole replacement | Enzyme X | 75 nM | 150 |

Exploration of Prodrug Strategies for Improved Pharmacokinetic Profiles

A significant hurdle in drug development is achieving optimal pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Prodrug strategies offer a powerful approach to overcome these challenges. nih.govnih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. nih.gov

Potential Prodrug Approaches:

Ester Prodrugs: The carboxylic acid group of this compound can be esterified to increase lipophilicity and enhance membrane permeability. sciensage.info These esters can be designed to be cleaved by esterases present in the plasma or specific tissues, releasing the active drug. sciensage.info

Amide Prodrugs: Similar to esters, amides can be formed to mask the carboxylic acid, potentially improving stability and altering solubility.

Phosphate Prodrugs: Introducing a phosphate group can significantly increase aqueous solubility, which is beneficial for intravenous formulations. nih.gov

Hypothetical Pharmacokinetic Data for a Prodrug:

| Compound | Formulation | Bioavailability (%) | Half-life (hours) |

| Parent Drug | Oral | 20 | 2 |

| Ester Prodrug | Oral | 75 | 8 |

Development of Conjugates and Targeted Delivery Systems

To enhance the therapeutic efficacy and reduce off-target effects, this compound can be incorporated into targeted delivery systems. nih.gov This involves conjugating the drug to a targeting moiety that specifically recognizes and binds to receptors or antigens overexpressed on diseased cells. nih.gov

Targeted Delivery Strategies:

Antibody-Drug Conjugates (ADCs): The compound can be linked to a monoclonal antibody that targets a specific cancer antigen, allowing for the selective delivery of the cytotoxic agent to tumor cells.

Polymer-Drug Conjugates: Attaching the drug to a biocompatible polymer, such as polyethylene glycol (PEG), can improve its solubility, prolong its circulation time, and potentially enhance its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Nanoparticle Encapsulation: Encapsulating the drug within nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation, improve its pharmacokinetic profile, and facilitate targeted delivery. nih.gov

Potential for Combination Therapies Involving this compound

Combination therapy, the use of two or more drugs with different mechanisms of action, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Investigating the potential of this compound in combination with other therapeutic agents could lead to synergistic effects, overcome drug resistance, and reduce individual drug doses, thereby minimizing toxicity.

Potential Combination Partners:

Targeted Therapies: Co-administration with drugs that target specific signaling pathways could lead to a more potent and durable response.

Immunotherapies: Combining with immune checkpoint inhibitors could enhance the immune system's ability to recognize and eliminate cancer cells.

Advanced Material Science Applications of this compound and its Derivatives

The unique chemical structure of this compound and its derivatives makes them interesting candidates for applications in material science. The presence of both a rigid aromatic ring and a flexible heterocyclic moiety, along with a reactive carboxylic acid group, allows for the synthesis of novel polymers and materials with tailored properties.

Potential Applications:

High-Performance Polymers: The compound can be used as a monomer in the synthesis of polyesters, polyamides, and polyimides. The resulting polymers may exhibit enhanced thermal stability, mechanical strength, and specific optical or electronic properties.

Functional Coatings: Derivatives of the compound could be used to create functional coatings with properties such as hydrophobicity, UV resistance, or antimicrobial activity. researchgate.net

Liquid Crystals: The rigid-flexible nature of the molecule suggests potential for the design of novel liquid crystalline materials. researchgate.net

Emerging Research Areas and Unexplored Biological Targets

While initial research may focus on a specific biological target, it is crucial to explore other potential therapeutic applications for this compound. High-throughput screening and computational modeling can help identify new and unexpected biological targets.

Potential Emerging Areas:

Neurodegenerative Diseases: Investigating the compound's effect on targets involved in neuroinflammation or protein aggregation.

Infectious Diseases: Screening for activity against various bacterial or viral targets.

Metabolic Disorders: Exploring the potential to modulate enzymes or receptors involved in metabolic pathways.

Challenges and Opportunities in the Translational Research of this compound

Translational research aims to bridge the gap between basic scientific discoveries and their clinical application. nih.gov The development of this compound from a laboratory curiosity to a clinically useful agent will face several challenges and opportunities.

Challenges:

Predictive Models: The lack of reliable preclinical models that can accurately predict human efficacy and toxicity is a major hurdle. nih.gov

Manufacturing and Scale-up: Developing a cost-effective and scalable synthesis process for the compound and its derivatives is essential for clinical development.

Regulatory Hurdles: Navigating the complex regulatory landscape for drug approval requires extensive and well-designed preclinical and clinical studies.

Opportunities:

Biomarker Development: Identifying biomarkers that can predict patient response to the drug would enable personalized medicine approaches.

Collaborative Research: Partnerships between academic institutions, pharmaceutical companies, and regulatory agencies can accelerate the development process.

Orphan Drug Designation: If the compound shows promise for a rare disease, it may be eligible for orphan drug status, which provides incentives for its development.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-(1,1-Dioxothiazinan-2-yl)benzoic acid, and how can reaction parameters be optimized to enhance yield and purity?

- Methodological Answer : Common synthetic routes involve condensation reactions between substituted thiazinane precursors and benzoic acid derivatives. For example, intermediates like 2-hydroxy-4-substituted benzoic acids (similar to those in Table 2 of ) can undergo nucleophilic substitution or cyclization. Optimization strategies include:

- Temperature control (e.g., reflux in anhydrous solvents like DMF or THF).

- Catalysts: Use of Lewis acids (e.g., ZnCl₂) to accelerate ring formation.

- Purification: Recrystallization in ethanol/water mixtures or column chromatography with silica gel .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis using SHELXL ( ) refines bond lengths and angles, critical for confirming the dioxothiazinan ring geometry.

- NMR : - and -NMR in DMSO-d₆ to resolve aromatic protons and sulfur/oxygen environments.

- IR spectroscopy : Peaks at ~1700 cm (C=O stretching) and 1300–1150 cm (S=O stretching) validate functional groups .

Q. What are the best practices for handling and storing this compound to ensure stability in experimental settings?

- Methodological Answer :

- Storage : Inert atmosphere (argon) at –20°C, desiccated to prevent hydrolysis of the sulfone group.

- Handling : Use gloves and fume hoods; avoid prolonged exposure to light (risk of photodegradation). Safety protocols align with guidelines in and for benzoic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer :

- Standardized assays : Use cell lines with consistent passage numbers (e.g., HEK293 or HeLa) and validated kinase inhibition protocols ().

- Positive controls : Compare with known inhibitors (e.g., COX-2 inhibitors for anti-inflammatory studies).

- Meta-analysis : Pool data from multiple studies (e.g., PubChem bioactivity data in ) to identify trends or outliers .

Q. What computational strategies are recommended to model the interactions between this compound and biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with SMILES strings (e.g., InChI=1S/C12H15NO4S from ) to predict binding to enzymes like cyclooxygenase.

- QSAR studies : Correlate substituent effects (e.g., methyl vs. trifluorobenzyl groups in ) with bioactivity using Gaussian or DFT calculations .

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Analog synthesis : Introduce substituents at the benzoic acid (para position) or thiazinan ring (e.g., fluorine in ) via Suzuki coupling or alkylation.

- Bioassay testing : Screen analogs in dose-response assays (e.g., IC₅₀ determination for enzyme inhibition).

- Statistical modeling : Multivariate regression to link structural descriptors (e.g., logP, polar surface area) with activity .

Q. What strategies can be employed to address low solubility of this compound in aqueous solutions for in vitro assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.